molecular formula C9H14N2 B120888 2,4-Diaminomesitylene CAS No. 3102-70-3

2,4-Diaminomesitylene

Cat. No.: B120888
CAS No.: 3102-70-3
M. Wt: 150.22 g/mol
InChI Key: ZVDSMYGTJDFNHN-UHFFFAOYSA-N
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Description

2,4-Diaminomesitylene is a chemical compound with the formula C₉H₁₄N₂ . It has a molecular weight of 150.2212 dalton . It is also known as 2,4-Diamino-1,3,5-trimethylbenzene .


Synthesis Analysis

The synthesis of this compound can be achieved through the hydrogenation of dinitroaromatic compounds. This process involves a Cu–Al mixed oxide catalyst obtained from double layered hydroxide and is carried out under continuous-flow conditions . The reaction is performed at a temperature of 120 °C, total pressure of 30 bar, using methanol or a methanol/isopropanol mixture as a solvent .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two amine groups and three methyl groups attached to it . The exact positions of these groups on the benzene ring can be represented by the canonical SMILES notation: CC1=CC(=C(C(=C1N)C)N)C .

Scientific Research Applications

Application in Polyurethane Elastomers

2,4-Diaminomesitylene (DAM) has been studied for its application in preparing polyurethane(urea) elastomers. DAM, as a chain extender, exhibits comparable mechanical properties to the traditionally used E-300 chain extender, but at a significantly lower cost, making it advantageous in terms of cost-effectiveness (Hongwe, 2013).

Development of Supramolecular Networks

Research on supramolecular hydrogen-bonding networks in crystals has shown that compounds similar to this compound, such as 1-(diaminomethylene)thiouron-1-ium, play a crucial role in forming these networks through ionic and hydrogen-bonding interactions, essential for crystal engineering (Perpétuo, Gonçalves, & Janczak, 2015).

CO2 and H2S Transport Properties

In the context of natural gas purification, DAM has been utilized in polyamide–imides to enhance the transport properties of CO2, H2S, and CH4. These polymers demonstrate high CO2/H2S permeability and selectivity, making them promising materials for gas separation applications (Vaughn & Koros, 2012).

Role in High-Spin Polyradicals

DAM derivatives have been explored in the synthesis of stable polyradicals with high-spin ground states. These materials have potential applications in magnetic materials and molecular electronics due to their unique electronic and magnetic properties (Veciana et al., 1993).

Other Applications

  • DAM analogues have been studied for their role in low-coordinated compounds of group-14 elements and in the formation of novel tetrasilacyclobutenes and the diene analogues, tetrasilabuta-1,3-dienes (Weidenbruch, 1999).
  • Applications in the synthesis of [1,2,4] Triazolo [1,5-c] pyrimidine Derivatives have been explored, demonstrating the compound's versatility in organic synthesis (Miyamoto, 1985).
  • DAM's involvement in the synthesis of phosphorus-containing polyureas and copolyureas for fire-resistance applications has been researched (Mikroyannidis, 1984).

Safety and Hazards

The safety data sheet for 2,4-Diaminomesitylene indicates that it is harmful if swallowed and causes skin and eye irritation . In case of exposure, it is recommended to wash with plenty of water and seek medical advice if irritation occurs .

Future Directions

The future research directions for 2,4-Diaminomesitylene could involve its use in the production of isocyanate precursors from CO2 as a C1 source . This would provide a non-phosgene route for the production of these precursors, enabling a valuable utilization of the greenhouse gas .

Mechanism of Action

Target of Action

2,4-Diaminomesitylene, also known as 2,4,6-Trimethylbenzene-1,3-diamine, is primarily used in the synthesis of polyurethanes . It acts as a precursor in the non-phosgene production of isocyanate , which is a key component in the manufacture of polyurethanes.

Mode of Action

The compound undergoes oxidative carbonylation with methyl formate (MF), which can be produced from CO2 . This reaction provides a possible route for the non-phosgene production of isocyanate precursors . The process involves three different reaction paths: N-formylation by MF, condensation with in situ formed formaldehyde, and N-methylation by in situ formed dimethyl carbonate (DMC) .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidative carbonylation of the compound with methyl formate (MF) to produce isocyanate precursors . This process is part of a larger reaction network leading to the target product toluene-2,4-dicarbamate (TDC) and other side products .

Pharmacokinetics

It’s known that the compound is a solid, with a melting point of 89-91°c and a boiling point of approximately 2977±350 °C . It is insoluble in water but soluble in organic solvents such as alcohol and ether .

Result of Action

The result of the action of this compound is the production of isocyanate precursors, which are essential for the synthesis of polyurethanes . The oxidative carbonylation of this compound with methyl formate (MF) leads to the formation of toluene-2,4-dicarbamate (TDC) and other side products .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction with methyl formate (MF) is carried out under specific conditions, and the choice of catalyst can significantly affect the product distribution . The compound should be stored away from fire sources and oxidizing agents due to its combustible nature . It’s also important to handle the compound in a well-ventilated environment to avoid direct contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2,4-Diaminomesitylene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain oxidoreductase enzymes, which catalyze the oxidation-reduction reactions. These enzymes facilitate the conversion of this compound into its corresponding quinone derivatives, which are important intermediates in the synthesis of various bioactive compounds .

Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity. For example, the interaction with copper ions can enhance its catalytic properties, making it useful in oxidative coupling reactions . The compound’s ability to donate and accept electrons makes it a versatile participant in redox reactions, contributing to its wide range of biochemical applications.

Cellular Effects

Furthermore, this compound has been shown to affect the expression of genes related to oxidative stress response. By modulating the activity of transcription factors such as NF-κB, it can alter the expression of genes involved in antioxidant defense mechanisms . This modulation can lead to changes in cellular metabolism, including the enhancement of glycolytic pathways and the suppression of oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound can act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, this compound can increase the levels of neurotransmitters, leading to potential therapeutic effects in neurological disorders.

Additionally, this compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to the activation of signaling pathways such as the MAPK pathway, resulting in changes in gene expression and cellular responses. The compound’s ability to modulate enzyme activity and generate ROS highlights its multifaceted molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Exposure to light and oxygen can lead to the formation of degradation products, which may alter its biochemical activity.

Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . For example, prolonged exposure to this compound has been associated with persistent changes in gene expression and cellular metabolism, suggesting potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the generation of ROS and the subsequent oxidative damage to cellular components.

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biomedical research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its role as a substrate for various enzymes. One of the key metabolic pathways involves its oxidation by cytochrome P450 enzymes, leading to the formation of quinone derivatives . These quinone derivatives can further participate in redox reactions, contributing to the compound’s biochemical activity.

Additionally, this compound can undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferase enzymes . This conjugation enhances the compound’s solubility and facilitates its excretion from the body. The involvement of this compound in these metabolic pathways highlights its dynamic role in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, such as albumin . This interaction can affect the compound’s bioavailability and its ability to reach target tissues. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSMYGTJDFNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184994
Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-70-3
Record name 2,4,6-Trimethyl-1,3-phenylenediamine
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Record name 2,4-Diaminomesitylene
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Record name 3102-70-3
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Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Record name 2,4,6-trimethylbenzene-1,3-diamine
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Record name 2,4-DIAMINOMESITYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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